2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride
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Overview
Description
2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride is an organic compound with the molecular formula C11H13F2N·HCl It is a white crystalline powder that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,4-Difluorophenyl)propanoic acid
Uniqueness
2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the difluorophenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10;/h3-4,7,10,14H,1-2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMDWXHJKBGGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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